2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid is an organic compound that features a bromine and fluorine atom on a phenyl ring, along with two fluorine atoms on an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic aromatic substitution of phenylacetic acid with bromine and fluorine reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid in the presence of alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester of this compound .
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorophenylacetic acid: Similar structure but lacks the difluoroacetic acid group.
4-Fluorophenylboronic acid: Contains a boronic acid group instead of the difluoroacetic acid group.
Uniqueness
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring and the difluoroacetic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H4BrF3O2 |
---|---|
Molecular Weight |
269.01 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-2-1-4(3-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) |
InChI Key |
MMAYMBJGDPLMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.